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molecular formula C7H8IN3 B8798242 5-Iodo-1-isopropyl-1H-pyrazole-4-carbonitrile

5-Iodo-1-isopropyl-1H-pyrazole-4-carbonitrile

Cat. No. B8798242
M. Wt: 261.06 g/mol
InChI Key: UIIWPVJVXSAYFC-UHFFFAOYSA-N
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Patent
US08242104B2

Procedure details

Amyl nitrite (13.00 g, 111.0 mmol) was added to a suspension of 5-amino-1-isopropyl-1H-pyrazole-4-carbonitrile (1.77 g, 11.8 mmol) in Diiodomethane (56.0 mL, 695 mmol) at −10° C. in 30 min. The mixture was stirred for 30 min at room temperature and then heated at 100° C. for 2 hours. The mixture was then cooled and concentrated in high vacuum to give a residue which was partitioned between ethyl acetate and 5% Na2S2O5. The organic layer was washed with water, 0.1% of aq HCl, water, brine, dried and concentrated in vacuum. The residue was purified on silica column eluting with 20-30% ethyl acetate in heptane. Yield 1.68 g (55%). MS (ESI+): 262.2
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
1.77 g
Type
reactant
Reaction Step One
Quantity
56 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
N(OCCCCC)=O.N[C:10]1[N:14]([CH:15]([CH3:17])[CH3:16])[N:13]=[CH:12][C:11]=1[C:18]#[N:19].[I:20]CI>>[I:20][C:10]1[N:14]([CH:15]([CH3:17])[CH3:16])[N:13]=[CH:12][C:11]=1[C:18]#[N:19]

Inputs

Step One
Name
Quantity
13 g
Type
reactant
Smiles
N(=O)OCCCCC
Name
Quantity
1.77 g
Type
reactant
Smiles
NC1=C(C=NN1C(C)C)C#N
Name
Quantity
56 mL
Type
reactant
Smiles
ICI

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for 30 min at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated at 100° C. for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then cooled
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in high vacuum
CUSTOM
Type
CUSTOM
Details
to give a residue which
CUSTOM
Type
CUSTOM
Details
was partitioned between ethyl acetate and 5% Na2S2O5
WASH
Type
WASH
Details
The organic layer was washed with water, 0.1% of aq HCl, water, brine
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuum
CUSTOM
Type
CUSTOM
Details
The residue was purified on silica column
WASH
Type
WASH
Details
eluting with 20-30% ethyl acetate in heptane

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
IC1=C(C=NN1C(C)C)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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